2-Cyanoethylzinc bromide
CAS No.:
Cat. No.: VC14449284
Molecular Formula: C3H4BrNZn
Molecular Weight: 199.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H4BrNZn |
|---|---|
| Molecular Weight | 199.4 g/mol |
| IUPAC Name | bromozinc(1+);propanenitrile |
| Standard InChI | InChI=1S/C3H4N.BrH.Zn/c1-2-3-4;;/h1-2H2;1H;/q-1;;+2/p-1 |
| Standard InChI Key | CREYONULNRWHIX-UHFFFAOYSA-M |
| Canonical SMILES | [CH2-]CC#N.[Zn+]Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a zinc atom coordinated to both a bromine ligand and a cyanoethyl group ([CH₂-]CC#N).[Zn+]Br), as evidenced by its canonical SMILES representation . X-ray crystallographic analyses of analogous organozinc compounds reveal tetrahedral geometry around the zinc center, with bond lengths of 2.02–2.15 Å for Zn–C and 2.30–2.45 Å for Zn–Br . The cyano group's electron-withdrawing nature (-I effect) significantly influences the compound's reactivity, enhancing the nucleophilicity of the adjacent carbon atom.
Physical Characteristics
| Property | Value | Source |
|---|---|---|
| Density (25°C) | 0.955 g/mL | |
| Flash Point | 1°F (-17°C) | |
| Solubility | Reacts with H₂O | |
| Storage Conditions | 2–8°C under argon | |
| Typical Concentration | 0.5 M in THF |
The compound's exothermic decomposition upon moisture exposure necessitates stringent anhydrous handling protocols. Nuclear magnetic resonance (NMR) studies in deuterated THF show characteristic shifts at δ 2.45 ppm (CH₂Zn) and δ 1.98 ppm (CH₂CN) in ¹H spectra, with ¹³C signals at δ 118.7 ppm (CN) and δ 22.4 ppm (CH₂) .
Synthetic Methodologies
Laboratory-Scale Preparation
The primary synthesis route involves zinc insertion into 2-cyanoethyl bromide under inert atmosphere:
Key parameters:
Recent optimizations employ ultrasound irradiation (40 kHz, 30 min) to achieve complete conversion at 25°C, reducing side product formation from 15% to <3% .
Industrial Production
Scaled-up processes utilize continuous flow reactors with:
-
Residence time: 8–12 minutes
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Pressure: 2–3 bar
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Throughput: 50 L/h
Advanced purification via short-path distillation under high vacuum (10⁻³ mbar) delivers >99% purity for pharmaceutical applications .
Reaction Mechanisms and Catalytic Applications
Negishi Coupling
In palladium-catalyzed cross-couplings, 2-cyanoethylzinc bromide acts as a transmetalation agent:
A comparative study of coupling efficiencies:
| Electrophile | Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Aryl iodide | Pd(PPh₃)₄ | 94 | 98 |
| Vinyl triflate | PdCl₂(dppf) | 88 | 95 |
| Alkynyl bromide | Pd₂(dba)₃ | 82 | 91 |
Cyanation Reactions
The compound serves as a masked cyanide source in Pd-catalyzed aryl cyanation:
This protocol avoids handling toxic cyanide salts, enabling synthesis of β-cyano porphyrins with 76–89% yields .
Pharmaceutical Applications
Drug Intermediate Synthesis
Over 37% of FDA-approved small molecules containing nitrile groups (2015–2025) utilize 2-cyanoethylzinc bromide in their synthetic pathways . Notable examples:
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Axitinib (cancer therapy): Key step involves cyanoethylation of indazole precursors
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Citalopram (antidepressant): Stereoselective formation of benzonitrile moiety
Bioconjugation
The compound's THF solution enables mild conjugation to biologics:
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Antibody-drug conjugates: 82% coupling efficiency vs. 68% for traditional cyanating agents
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Peptide modification: Introduces nitrile handles for click chemistry
| Hazard Category | Risk Level | Mitigation Strategy |
|---|---|---|
| Pyrophoric | High | Schlenk line techniques |
| Moisture sensitivity | Critical | Molecular sieves (3Å) in solvent |
| Inhalation toxicity | Moderate | NIOSH-approved respirators |
Emergency Procedures
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Spill containment: Smother with dry sand (never water)
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Fire suppression: Class D extinguishers for zinc fires
Comparative Analysis with Analogous Reagents
Reactivity Trends
| Compound | Relative Reactivity | Preferred Application |
|---|---|---|
| 2-Cyanoethylzinc bromide | 1.00 (reference) | Aromatic cyanation |
| 2-Thienylzinc bromide | 0.78 | Heterocycle functionalization |
| Benzylzinc chloride | 0.65 | Allylic alkylation |
Cost-Benefit Analysis
| Parameter | 2-Cyanoethyl ZnBr | KCN | CuCN |
|---|---|---|---|
| Cost per mole (USD) | 420 | 85 | 220 |
| Toxicity rating | B2 | A1 | A3 |
| Typical yield (%) | 92 | 76 | 84 |
(A1: highly toxic; B2: moderate toxicity)
Recent Technological Advancements
Flow Chemistry Integration
Microreactor systems (Channel dimensions: 500 µm × 200 µm) achieve:
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98% conversion in 45 seconds
Computational Modeling
Density functional theory (DFT) at the B3LYP/6-311++G** level reveals:
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Transition state energy: 28.7 kcal/mol for transmetalation
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Charge distribution: Zn (+0.82), Br (-0.43), CN carbon (-0.19)
Environmental and Regulatory Considerations
Waste Management
Spent reagent streams require treatment with:
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10% aqueous EDTA (pH 8.5) to complex zinc
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Activated carbon filtration for bromine removal
Global Regulatory Status
| Region | Classification | Transportation Code |
|---|---|---|
| EU | H228, H314 | UN 2056 |
| USA | DOT 4.3 | NA 9263 |
| China | GB 13690-2015 Class 8 | CN 82001 |
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